N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide
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Overview
Description
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide is an organic compound characterized by the presence of two 4-chloro-2-fluorophenyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N~1~,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide include:
- N~1~,N~2~-Bis(4-chlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- N~1~,N~2~-Bis(4-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- N~1~,N~2~-Bis(4-chloro-2-methylphenyl)cyclohex-1-ene-1,2-dicarboxamide
Uniqueness
The presence of both 4-chloro and 2-fluoro substituents in N1,N~2~-Bis(4-chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide distinguishes it from other similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it unique in its chemical and biological properties.
Properties
CAS No. |
77282-84-9 |
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Molecular Formula |
C20H16Cl2F2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-N,2-N-bis(4-chloro-2-fluorophenyl)cyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H16Cl2F2N2O2/c21-11-5-7-17(15(23)9-11)25-19(27)13-3-1-2-4-14(13)20(28)26-18-8-6-12(22)10-16(18)24/h5-10H,1-4H2,(H,25,27)(H,26,28) |
InChI Key |
UQNRYKVOPPKQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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